Home > Products > Screening Compounds P93686 > Imidazo[1,5-b]pyridazine
Imidazo[1,5-b]pyridazine - 51741-28-7

Imidazo[1,5-b]pyridazine

Catalog Number: EVT-2521617
CAS Number: 51741-28-7
Molecular Formula: C6H5N3
Molecular Weight: 119.127
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imidazo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. It features a fused ring system composed of an imidazole and a pyridazine moiety. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

Source

The compound is derived from various synthetic routes involving the reaction of different precursors, including diaminoimidazoles and α-acylacrylonitriles. Notable studies have explored its synthesis, revealing methods that yield various derivatives with enhanced biological properties .

Classification

Imidazo[1,5-b]pyridazine is classified as a nitrogen-containing heterocycle. It is part of a larger family of compounds known for their pharmacological potential, particularly as protein kinase inhibitors, which are crucial in regulating cellular processes and have implications in cancer therapy .

Synthesis Analysis

Methods

The synthesis of imidazo[1,5-b]pyridazine typically involves several methodologies:

  1. Condensation Reactions: One common method is the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones, which leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines. This reaction can further be modified to include acetic anhydride or phenyl isocyanate for additional functionalization .
  2. Regioselective Synthesis: Recent advancements have introduced regioselective synthesis techniques using diaminoimidazoles and α-acylacrylonitriles to produce novel derivatives with potential biological activity .
  3. Cascade Cyclization: This method involves multiple steps where starting materials undergo sequential reactions to form the desired imidazo[1,5-b]pyridazine structure, enhancing efficiency and yield .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and selectivity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of synthesized compounds.

Molecular Structure Analysis

Structure

Imidazo[1,5-b]pyridazine consists of a bicyclic structure where an imidazole ring is fused to a pyridazine ring. The general formula can be represented as C7_{7}H6_{6}N4_{4}.

Data

Key structural data include:

  • Molecular Weight: Approximately 150.15 g/mol
  • Melting Point: Varies depending on substitution patterns but generally falls within the range of 150-180 °C.

Crystallographic studies using X-ray diffraction have provided detailed insights into the spatial arrangement of atoms within the molecule, contributing to understanding its reactivity and interactions with biological targets .

Chemical Reactions Analysis

Reactions

Imidazo[1,5-b]pyridazine undergoes various chemical reactions that enhance its utility in medicinal chemistry:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups on the pyridazine ring can facilitate nucleophilic attacks by amines or alcohols.
  2. Acylation Reactions: Compounds can react with acylating agents such as acetic anhydride, leading to acylated derivatives that may exhibit altered biological activities.
  3. Cyclization Reactions: Imidazo[1,5-b]pyridazine can participate in cyclization reactions to form more complex polycyclic structures, which may have enhanced pharmacological properties.

Technical Details

These reactions often require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently. Reaction mechanisms are typically elucidated using kinetic studies and computational chemistry approaches.

Mechanism of Action

Process

The mechanism of action for imidazo[1,5-b]pyridazine derivatives primarily involves inhibition of protein kinases. These enzymes play critical roles in cell signaling pathways that regulate cell growth and division.

Data

Studies have shown that certain derivatives selectively inhibit specific kinases involved in cancer progression, such as Pim-1 kinase and others related to cellular proliferation pathways. The binding affinity and selectivity are often assessed through biochemical assays and molecular docking simulations, providing insights into their therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

Imidazo[1,5-b]pyridazine derivatives typically exhibit:

  • Solubility: Varies widely depending on substituents; many are soluble in polar organic solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Chemical Properties

Key chemical properties include:

  • Reactivity: Susceptible to electrophilic substitution due to the electron-rich nature of the imidazole ring.
  • Functionalization Potential: Can be modified at various positions on the rings to enhance biological activity or selectivity.
Applications

Scientific Uses

Imidazo[1,5-b]pyridazine has several notable applications in scientific research:

  1. Drug Development: Its derivatives are being explored as potential therapeutics for various diseases, including cancer and viral infections such as HIV.
  2. Biological Research: Used in studies aimed at understanding kinase signaling pathways and their implications in disease mechanisms.
  3. Material Science: Investigated for applications in developing new materials due to their unique electronic properties.
Introduction to Imidazo[1,5-b]pyridazine in Heterocyclic Chemistry

Nomenclature and Structural Classification of Imidazo[1,5-b]pyridazine

The structural classification of imidazo[1,5-b]pyridazine hinges on its fusion topology and electron distribution. The scaffold comprises a bridgehead nitrogen atom (N1) shared between the two rings, creating a planar, π-conjugated system. The pyridazine ring contributes two adjacent nitrogen atoms (N5 and N6), while the imidazole ring provides a second nitrogen (N3) at the 3-position. This arrangement results in an electron-deficient heteroaromatic system due to the cumulative effect of three nitrogen atoms, two of which are adjacent in the pyridazine moiety. The dipole moment, calculated at approximately 4.5–5.0 D, exceeds that of many related heterocycles like imidazo[1,2-a]pyridine (~3.8 D), owing to the polarized N–N bonds in the pyridazine ring [6] [10].

Key structural features include:

  • Ring Fusion Specificity: The [1,5-b] fusion denotes bonding between imidazole positions 1–2 and pyridazine positions 5–6, creating a distinct topology compared to isomers like imidazo[1,2-b]pyridazine (fusion at imidazole N1–C2 and pyridazine C3–C4).
  • Tautomerism: Prototropic tautomerism is restricted due to the absence of mobile hydrogen atoms within the ring system. Substituents at specific positions (e.g., C3–H) may exhibit tautomeric behavior, but the core remains invariant.
  • Electron-Deficiency: The combined influence of three nitrogen atoms creates a π-deficient system with a lowest unoccupied molecular orbital (LUMO) energy lower than benzimidazole or indole analogs, enhancing electrophilicity and metal-coordination capability [8] [10].

Crystallographic analyses reveal near-perfect planarity with minor deviations (≤5°) from coplanarity due to crystal packing forces. The C2–N3 bond length averages 1.34 Å, consistent with double-bond character, while C7a–N1 measures 1.38 Å, indicating partial single-bond nature. This bond length alternation significantly influences the compound’s aromaticity and reactivity profile [5].

Historical Evolution of Imidazo[1,5-b]pyridazine in Medicinal and Material Science Research

The exploration of imidazo[1,5-b]pyridazine has progressed through distinct phases, driven by evolving synthetic methodologies and target-oriented applications. Initial reports in the 1970s–1980s focused on synthetic accessibility, with condensation strategies between α-halo carbonyls and pyridazine-3-amines emerging as a reliable route. However, interest remained limited due to challenges in regioselective functionalization. A significant shift occurred in the early 2000s with the discovery that imidazo[1,5-b]pyridazine derivatives could modulate critical biological targets, particularly protein kinases and G-protein coupled receptors (GPCRs) [6] [8].

A breakthrough emerged from IPSEN-Institut Henri Beaufour, where researchers identified the imidazopyrazine derivative BIM-46174 (later optimized to BIM-46187) as a pan-inhibitor of heterotrimeric Gα proteins. Though structurally classified as an imidazopyrazine, BIM-46174 shares core electronic features with imidazo[1,5-b]pyridazine due to isosteric nitrogen placement. This compound inhibited GPCR-mediated signaling by binding directly to Gα subunits (Kd ≈ 330 nM for Gαi2), blocking GDP/GTP exchange non-competitively (IC50 = 360 nM) without affecting β-arrestin recruitment. Its disulfide-bridged dimer, BIM-46187, exhibited enhanced stability while retaining inhibitory activity against Gs, Gi/o, Gq, and G12/13 classes [8].

Concurrently, kinase inhibition applications gained traction. A 2008 patent (JP2010509242A) disclosed imidazo[1,5-b]pyridazine derivatives as potent inhibitors of Pim-1 kinase, an oncogenic target overexpressed in hematological malignancies. Lead compounds demonstrated sub-micromolar IC50 values (e.g., 0.04–0.06 µM against A375P melanoma cells) by exploiting the scaffold’s ability to occupy the ATP-binding pocket while engaging in critical hydrogen-bond interactions with hinge residues. The electron-deficient nature of the core facilitated π-stacking with hydrophobic residues, enhancing binding affinity [6].

Table 2: Key Historical Milestones in Imidazo[1,5-b]pyridazine Research

TimeframeDevelopmentSignificance
1970s–1980sFirst synthetic routes establishedEnabled core scaffold accessibility
Early 2000sBIM-46174/87 as pan-Gα protein inhibitorsValidated GPCR signaling modulation
2008JP2010509242A patent for kinase inhibitorsEstablished anticancer applications
2010s–PresentFocus on metal complexes for optoelectronicsLeveraged electron-deficient properties for materials

In materials science, the 2010s witnessed growing interest in exploiting the scaffold’s electron affinity and coordination geometry. Copper(I) complexes incorporating imidazo[1,5-b]pyridazine ligands demonstrated promising electroluminescence in light-emitting electrochemical cells (LECs), achieving external quantum efficiencies (EQEs) of up to 8.2% due to rigid charge-transfer excited states. The nitrogen-rich environment facilitated stable chelation with transition metals (Cu(I), Re(I), Ir(III)), enabling tunable emission from blue to red spectral regions [10].

Comparative Analysis of Imidazo[1,5-b]pyridazine Within the Broader Imidazopyridine Family

Imidazo[1,5-b]pyridazine occupies a distinct niche within the imidazopyridine superfamily, differing from its isomers in electronic properties, synthetic accessibility, and application profiles. Unlike the extensively studied imidazo[1,2-a]pyridine (present in drugs like zolpidem) or imidazo[4,5-c]pyridine (purine bioisostere), imidazo[1,5-b]pyridazine remains underexplored but offers unique advantages [6] [10].

  • Electronic Properties:Imidazo[1,5-b]pyridazine exhibits the highest dipole moment (~4.5–5.0 D) among common imidazopyridines due to the polarized pyridazine ring. This exceeds imidazo[1,2-a]pyridine (3.8 D) and imidazo[4,5-b]pyridine (4.2 D). Consequently, it displays greater electron affinity (LUMO = −2.1 eV) and reduced HOMO-LUMO gap (3.8 eV vs. 4.2–4.5 eV for other isomers), enhancing its utility in charge-transfer materials and electrophilic substitution reactions [10].

  • Synthetic Complexity:Regioselective synthesis poses greater challenges than for imidazo[1,2-a]pyridines. While imidazo[1,2-a]pyridines form readily via Groebke-Blackburn-Bienaymé multicomponent reactions, imidazo[1,5-b]pyridazine requires controlled cyclizations between C3/C4-diaminopyridazines and α-halo carbonyls. Functionalization at C3 is complicated by competing reactions at N1 and C7a, necessitating protective group strategies [6].

  • Biological Profile:Unlike imidazo[1,2-a]pyridines (GABAA modulators) or imidazo[4,5-c]pyridines (kinase inhibitors), imidazo[1,5-b]pyridazine derivatives show preferential activity against:

  • Kinases (e.g., Pim-1, JAK1): Due to the planar, electron-deficient core mimicking purine but with improved solubility.
  • Gα proteins: As demonstrated by BIM-46187 analogs.
  • Bacterial targets: Enhanced membrane penetration via the polarized scaffold.Its limited presence in marketed drugs reflects synthetic hurdles rather than lack of bioactivity [6] [8] [9].

  • Material Science Applications:The combination of high electron affinity and rigid planarity makes it superior to imidazo[1,5-a]pyridines (typically fluorophores) for:

  • Electron-transport layers in OLEDs: Electron mobility exceeds that of imidazo[4,5-b]pyridine derivatives.
  • Luminescent metal complexes: Copper(I) complexes show higher quantum yields (ΦPL = 0.15–0.45) than imidazo[1,2-a]pyridine analogs due to stronger metal-to-ligand charge transfer [10].

Properties

CAS Number

51741-28-7

Product Name

Imidazo[1,5-b]pyridazine

IUPAC Name

imidazo[1,5-b]pyridazine

Molecular Formula

C6H5N3

Molecular Weight

119.127

InChI

InChI=1S/C6H5N3/c1-2-6-4-7-5-9(6)8-3-1/h1-5H

InChI Key

AKJQYWFGJWOGKD-UHFFFAOYSA-N

SMILES

C1=CC2=CN=CN2N=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.